molecular formula C18H17BrO6 B271090 2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate

2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate

Cat. No. B271090
M. Wt: 409.2 g/mol
InChI Key: OMZQOXFLCMSYFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is not fully understood. However, studies have shown that it inhibits the activity of enzymes involved in the growth and proliferation of cancer cells, fungi, and bacteria. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has low toxicity and does not cause significant changes in biochemical and physiological parameters in animal models. However, further studies are needed to determine the long-term effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate in lab experiments is its low toxicity and high efficacy against cancer cells, fungi, and bacteria. However, one of the limitations is the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the study of 2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate. One direction is to further investigate its mechanism of action and identify the enzymes and pathways involved in its activity. Another direction is to study its efficacy in combination with other anticancer, antifungal, and antibacterial agents. Additionally, studies can be conducted to determine the long-term effects of this compound on biochemical and physiological parameters in animal models. Finally, efforts can be made to optimize the synthesis method to improve the yield and purity of the final product.
Conclusion
2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is a synthetic compound that has potential applications in medicinal chemistry. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further studies are needed to fully understand the mechanism of action and identify the enzymes and pathways involved in its activity. Additionally, efforts can be made to optimize the synthesis method and study its efficacy in combination with other agents.

Synthesis Methods

2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has been synthesized using various methods, including a one-pot synthesis method and a multistep synthesis method. The one-pot synthesis method involves the reaction of 3-methoxyphenylacetic acid with 1,3-cyclopentanedione in the presence of a catalytic amount of p-toluenesulfonic acid and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form the intermediate compound. The intermediate compound is then reacted with 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product. The multistep synthesis method involves the synthesis of the intermediate compound separately, followed by the reaction with the 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid using DCC and DMAP.

Scientific Research Applications

2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has potential applications in medicinal chemistry. It has been studied for its anticancer, antifungal, and antibacterial properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. It has also been shown to inhibit the growth of various fungi and bacteria.

properties

Product Name

2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate

Molecular Formula

C18H17BrO6

Molecular Weight

409.2 g/mol

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 2-bromo-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylate

InChI

InChI=1S/C18H17BrO6/c1-23-9-4-2-3-8(5-9)12(20)7-24-17(21)13-10-6-11-14(13)18(22)25-16(11)15(10)19/h2-5,10-11,13-16H,6-7H2,1H3

InChI Key

OMZQOXFLCMSYFW-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)COC(=O)C2C3CC4C2C(=O)OC4C3Br

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC(=O)C2C3CC4C2C(=O)OC4C3Br

Origin of Product

United States

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